molecular formula C26H32N2O7 B115783 Ddpdptx CAS No. 152833-16-4

Ddpdptx

Cat. No. B115783
M. Wt: 484.5 g/mol
InChI Key: YPFPNLDTVOTTIA-QQJYNPJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ddpdptx is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Ddpdptx is not fully understood, but it is believed to be related to its ability to modulate the activity of certain receptors in the body. Specifically, Ddpdptx has been shown to interact with the α2-adrenergic receptor, which is involved in the regulation of pain and inflammation. By modulating the activity of this receptor, Ddpdptx is able to reduce inflammation and pain in the body.

Biochemical And Physiological Effects

Ddpdptx has been shown to have significant biochemical and physiological effects in the body. Specifically, it has been found to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory conditions. Additionally, Ddpdptx has been found to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ddpdptx for lab experiments is its ability to reduce inflammation and pain in animal models. This makes it a useful tool for studying various inflammatory and pain-related conditions. Additionally, Ddpdptx has been found to have neuroprotective effects, making it a useful tool for studying various neurodegenerative conditions.
However, there are also some limitations to using Ddpdptx in lab experiments. Specifically, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the optimal dosage and administration of Ddpdptx for different conditions are not yet established, which makes it difficult to compare results across different studies.

Future Directions

There are several future directions for research on Ddpdptx. One area of focus is the development of more specific and potent analogs of Ddpdptx that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the mechanism of action of Ddpdptx and its potential therapeutic applications. Finally, more studies are needed to establish the optimal dosage and administration of Ddpdptx for different conditions.

Synthesis Methods

Ddpdptx is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 2,6-dichlorophenyl-2-imidazoline hydrochloride, and the second compound is 3,3-diphenylpropylamine. The reaction between these two compounds results in the formation of Ddpdptx. This synthesis method has been extensively studied and optimized to produce high yields of Ddpdptx.

Scientific Research Applications

Ddpdptx has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, Ddpdptx has been found to have neuroprotective effects, making it a potential treatment for various neurodegenerative conditions.

properties

CAS RN

152833-16-4

Product Name

Ddpdptx

Molecular Formula

C26H32N2O7

Molecular Weight

484.5 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-[3-(dimethylamino)propylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C26H32N2O7/c1-28(2)7-5-6-27-24-16-11-19-18(34-13-35-19)10-15(16)22(23-17(24)12-33-26(23)30)14-8-20(31-3)25(29)21(9-14)32-4/h8-11,17,22-24,27,29H,5-7,12-13H2,1-4H3/t17-,22+,23-,24+/m0/s1

InChI Key

YPFPNLDTVOTTIA-QQJYNPJZSA-N

Isomeric SMILES

CN(C)CCCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

SMILES

CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

Canonical SMILES

CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

synonyms

4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin
DDPDPTX

Origin of Product

United States

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